molecular formula C16H18FNO2S B2633466 2-(2-fluorophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide CAS No. 2309586-03-4

2-(2-fluorophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide

Cat. No.: B2633466
CAS No.: 2309586-03-4
M. Wt: 307.38
InChI Key: ZMVSUMSBDNBMAI-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide typically involves the following steps:

  • Formation of the Fluorophenoxy Intermediate

      Starting Material: 2-fluorophenol

      Reagent: Sodium hydride (NaH) or potassium carbonate (K2CO3)

      Solvent: Dimethylformamide (DMF)

      Reaction: The 2-fluorophenol is reacted with sodium hydride or potassium carbonate in DMF to form the 2-fluorophenoxy anion.

  • Alkylation

      Intermediate: 2-fluorophenoxy anion

      Reagent: 2-bromo-2-methylpropane

      Solvent: DMF

      Reaction: The 2-fluorophenoxy anion is alkylated with 2-bromo-2-methylpropane to form 2-(2-fluorophenoxy)-2-methylpropane.

  • Formation of the Acetamide

      Intermediate: 2-(2-fluorophenoxy)-2-methylpropane

      Reagent: Thiophene-3-carboxylic acid

      Catalyst: N,N’-dicyclohexylcarbodiimide (DCC)

      Solvent: Dichloromethane (DCM)

      Reaction: The intermediate is reacted with thiophene-3-carboxylic acid in the presence of DCC to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

      Conditions: Acidic or basic medium

      Products: Oxidation of the thiophene ring can lead to sulfoxides or sulfones.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

      Conditions: Anhydrous conditions

      Products: Reduction of the carbonyl group in the acetamide can yield the corresponding amine.

  • Substitution

      Reagents: Halogenating agents (e.g., N-bromosuccinimide)

      Conditions: Room temperature or elevated temperatures

      Products: Halogenation of the aromatic ring can introduce bromine or chlorine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Halogenating Agents: N-bromosuccinimide, chlorine gas

Major Products

    Sulfoxides and Sulfones: From oxidation reactions

    Amines: From reduction reactions

    Halogenated Derivatives: From substitution reactions

Scientific Research Applications

Chemistry

In chemistry, 2-(2-fluorophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Researchers might investigate its efficacy as a drug candidate for treating various diseases, depending on its biological activity profile.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If it interacts with receptors, it could modulate receptor activity by acting as an agonist or antagonist.

Molecular Targets and Pathways

    Enzymes: Potential inhibition of specific enzymes involved in metabolic pathways.

    Receptors: Interaction with cell surface or intracellular receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide
  • 2-(2-bromophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide
  • 2-(2-iodophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide

Uniqueness

2-(2-fluorophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.

By comparing it with similar compounds, researchers can better understand the impact of different halogen atoms on the compound’s properties and optimize its design for specific applications.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(2-methyl-2-thiophen-3-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S/c1-16(2,12-7-8-21-10-12)11-18-15(19)9-20-14-6-4-3-5-13(14)17/h3-8,10H,9,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVSUMSBDNBMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)COC1=CC=CC=C1F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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